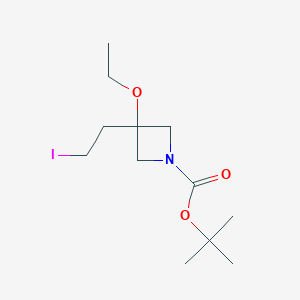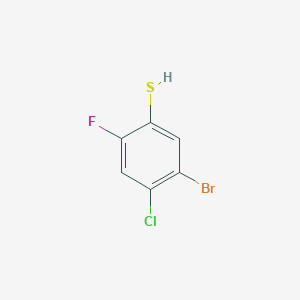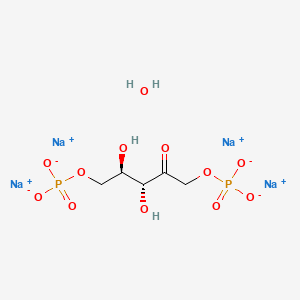
D-ribulose 1,5-bisphosphate sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribulose 1,5-bisphosphate sodium salt hydrate is a chemical compound with the empirical formula C5H12O11P2 · xNa+ · yH2O. It is a key component in the Calvin cycle, which is essential for photosynthesis in plants. This compound is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-ribulose 1,5-bisphosphate sodium salt hydrate can be synthesized through various methods. One common approach involves the conversion of methoxybenzene to methoxybenzaldehyde, followed by enzymatic catalysis to form D-ribulose 1,5-bisphosphate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-inspired microreactors. These reactors continuously synthesize glucose precursors from carbon dioxide, leveraging the high energy conversion efficiency of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-ribulose 1,5-bisphosphate sodium salt hydrate primarily undergoes reactions related to the Calvin cycle. These include:
Carboxylation: Reaction with carbon dioxide to form two molecules of 3-phosphoglycerate.
Reduction: Conversion of 3-phosphoglycerate to glyceraldehyde 3-phosphate using NADPH and ATP.
Regeneration: Conversion of glyceraldehyde 3-phosphate back to ribulose 1,5-bisphosphate.
Common Reagents and Conditions
The reactions typically involve the use of NADPH, ATP, and carbon dioxide under conditions that mimic the natural environment of the Calvin cycle. Enzymes such as RuBisCO play a crucial role in facilitating these reactions .
Major Products Formed
The major products formed from these reactions include glycerate 3-phosphate, glyceraldehyde 3-phosphate, and ribulose 1,5-bisphosphate .
Applications De Recherche Scientifique
D-ribulose 1,5-bisphosphate sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and the mechanisms of the Calvin cycle.
Biology: Essential for research on photosynthesis and carbon fixation in plants.
Medicine: Investigated for its potential role in enhancing photosynthetic efficiency in crops, which could have implications for food security.
Industry: Utilized in bioengineering applications to improve carbon fixation and energy conversion efficiency .
Mécanisme D'action
D-ribulose 1,5-bisphosphate sodium salt hydrate acts as a substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This enzyme catalyzes the first step in the process of carbon fixation, converting ribulose 1,5-bisphosphate and carbon dioxide into two molecules of 3-phosphoglycerate . The molecular targets and pathways involved include the Calvin cycle and the associated enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-ribulose 1,5-diphosphate
- D-ribose 5-phosphate sodium salt
- α-D-glucose 1,6-bisphosphate potassium salt hydrate
- 2,3-diphospho-D-glyceric acid penta (cyclohexylammonium) salt
Uniqueness
D-ribulose 1,5-bisphosphate sodium salt hydrate is unique due to its specific role in the Calvin cycle and its high energy conversion efficiency in bio-inspired microreactors. This makes it particularly valuable for research in photosynthesis and carbon fixation .
Propriétés
Formule moléculaire |
C5H10Na4O12P2 |
|---|---|
Poids moléculaire |
416.03 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C5H12O11P2.4Na.H2O/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14;;;;;/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;4*+1;/p-4/t3-,5-;;;;;/m1...../s1 |
Clé InChI |
WUIYGHICYRLLIB-SUUPCBQISA-J |
SMILES isomérique |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


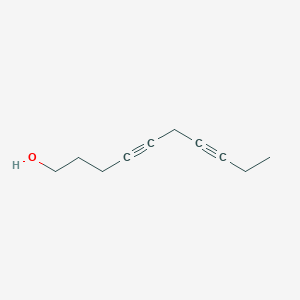
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
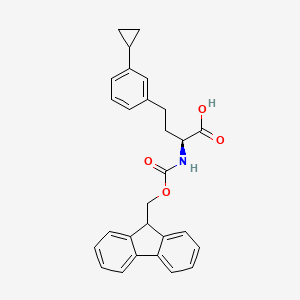
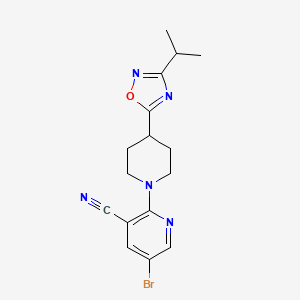
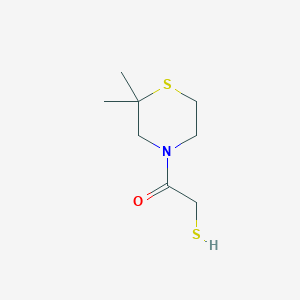
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)


![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
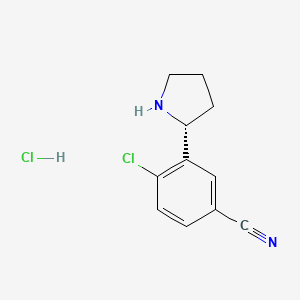

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
